molecular formula C22H23N3O B306764 N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide

N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide

Cat. No. B306764
M. Wt: 345.4 g/mol
InChI Key: PSOMRKQUKLNWLS-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide, also known as IQG-607, is a novel compound that has been synthesized and studied for its potential uses in scientific research.

Mechanism of Action

The exact mechanism of action of N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the activity of various enzymes involved in cell growth and division, leading to cell cycle arrest and apoptosis. In neuroscience, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to activate various signaling pathways involved in neuroprotection and cognitive function. In infectious diseases, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. In neuroscience, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to increase the levels of various neurotransmitters and enhance synaptic plasticity. In infectious diseases, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide research, including the development of new derivatives with improved pharmacological properties, the investigation of its potential uses in other scientific research fields, and the optimization of its synthesis method. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide.

Synthesis Methods

N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzaldehyde with 2,6-dimethylquinoline-3-carbohydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been studied for its potential uses in various scientific research fields such as cancer research, neuroscience, and infectious diseases. In cancer research, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have neuroprotective effects and enhance cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases. In infectious diseases, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

2,6-dimethyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C22H23N3O/c1-14(2)18-8-6-17(7-9-18)13-23-25-22(26)20-12-19-11-15(3)5-10-21(19)24-16(20)4/h5-14H,1-4H3,(H,25,26)/b23-13+

InChI Key

PSOMRKQUKLNWLS-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C

SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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